2-isocyanato-6-methoxy-1-methyl-1H-indole
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Overview
Description
2-isocyanato-6-methoxy-1-methyl-1H-indole is a chemical compound with the molecular formula C11H10N2O2. It is an indole derivative, which means it contains the indole ring system, a common structure in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isocyanato-6-methoxy-1-methyl-1H-indole typically involves the reaction of 6-methoxy-1-methylindole with phosgene or a similar isocyanate source. The reaction is usually carried out under controlled conditions to ensure the formation of the desired isocyanate group at the 2-position of the indole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-isocyanato-6-methoxy-1-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles to form urea derivatives.
Addition Reactions: The isocyanate group can add to compounds with active hydrogen atoms, such as alcohols and amines, to form carbamates and ureas.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and other nucleophiles. Reaction conditions typically involve mild to moderate temperatures and may require the use of catalysts to enhance reaction rates .
Major Products
Major products formed from reactions with this compound include urea derivatives, carbamates, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-isocyanato-6-methoxy-1-methyl-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-isocyanato-6-methoxy-1-methyl-1H-indole involves its reactivity with nucleophiles, leading to the formation of various derivatives. The isocyanate group is highly reactive and can form stable bonds with amines, alcohols, and other nucleophiles, resulting in the formation of ureas, carbamates, and other compounds. These reactions can modulate biological pathways and molecular targets, contributing to the compound’s potential biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-isocyanato-6-methoxy-1-methyl-1H-indole include other indole derivatives with isocyanate groups, such as:
- 2-isocyanato-1-methylindole
- 2-isocyanato-5-methoxyindole
- 2-isocyanato-3-methylindole
Uniqueness
This compound is unique due to the presence of both the isocyanate group and the methoxy group on the indole ring.
Properties
CAS No. |
2649072-67-1 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
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